Lubiprostone metabolite M3 is a significant compound derived from lubiprostone, a medication primarily used to treat chronic idiopathic constipation and opioid-induced constipation. Lubiprostone itself is a bicyclic fatty acid and a derivative of prostaglandin E1, functioning by activating chloride channels in the gastrointestinal tract to enhance fluid secretion and facilitate bowel movements. The metabolite M3 is formed through the reduction of the carbonyl group at the 15-hydroxy position of lubiprostone, making it an important subject of study in pharmacology due to its distinct properties and effects compared to the parent compound.
Lubiprostone was developed by Sucampo Pharmaceuticals and has been approved by the Food and Drug Administration since 2006 for various gastrointestinal conditions. The metabolite M3 is generated during the metabolism of lubiprostone, which occurs predominantly in the gastrointestinal tract rather than through the hepatic cytochrome P450 system, distinguishing it from many other pharmaceuticals.
M3 is classified as an active metabolite of lubiprostone and falls under the broader category of organic compounds known as prostaglandins and related compounds. It is categorized as a small molecule with specific pharmacological properties that contribute to its efficacy in treating constipation.
The synthesis of lubiprostone metabolite M3 occurs through metabolic processes rather than traditional chemical synthesis. Specifically, M3 is formed via reduction reactions mediated by microsomal carbonyl reductase, which acts on the carbonyl group at the 15-hydroxy moiety of lubiprostone. This biotransformation does not involve cytochrome P450 enzymes, which are typically responsible for drug metabolism in the liver.
M3 retains a structure closely related to that of lubiprostone but with modifications at the carbonyl group.
The structural integrity of M3 contributes to its biological activity, although it represents less than 10% of the total administered dose of radiolabeled lubiprostone.
The primary chemical reaction leading to the formation of M3 involves:
The metabolic conversion is rapid, with peak plasma concentrations observed approximately 1.14 hours post-administration of lubiprostone. The half-life of M3 ranges from 0.9 to 1.4 hours, indicating a relatively quick clearance from systemic circulation.
The mechanism by which M3 exerts its effects is closely linked to its role as a metabolite of lubiprostone.
Relevant data indicate that while M3 does not accumulate significantly within tissues, it plays a crucial role in mediating some effects associated with lubiprostone therapy.
Lubiprostone metabolite M3 has significant implications for scientific research and clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3